3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, characterized by a triazolone core fused with a piperidine ring and substituted with a 2-ethoxybenzoyl group and a phenyl moiety. The 2-ethoxybenzoyl group introduces steric and electronic effects that may influence solubility, receptor binding, and metabolic stability compared to analogs with other substituents.
Properties
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-29-19-11-7-6-10-18(19)21(27)25-14-12-16(13-15-25)20-23-24-22(28)26(20)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSROZBQTVMICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions The triazole ring is then synthesized and attached to the piperidine ringReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the piperidine or triazole rings are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among analogs lie in substituents on the benzoyl and triazolone moieties. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F in ): Enhance polarity and hydrogen-bonding capacity, critical for receptor interactions.
- Electron-Donating Groups (e.g., -OCH₃ in ): Improve solubility but may reduce membrane permeability.
- Steric Effects : Bulky groups like 3,4-dimethylbenzoyl could hinder enzymatic degradation but reduce binding pocket accessibility.
Comparison of Yields and Conditions :
- Target Compound : Likely synthesized via Schiff base formation using 2-ethoxybenzaldehyde, similar to methods in . Yield data unavailable in evidence.
- Analog with 3-(2-Furylcarbonyloxy)-4-methoxybenzylideneamino Group : Reported yields of 65–80% under reflux conditions.
- Acetylated Derivatives : Yields ~70–85% after acetylation, suggesting efficient modification.
Key Findings :
- Antioxidant Efficacy: Diethylamino and acetylated derivatives show superior radical scavenging compared to methoxy-substituted analogs .
Computational and Spectral Analysis
DFT/B3LYP and HF studies reveal electronic and thermodynamic properties:
Insights :
- Dipole moments >5 Debye suggest moderate polarity, balancing solubility and membrane permeability .
Biological Activity
The compound 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1775538-61-8) belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.5 g/mol . The structure features a triazole ring fused with a piperidine moiety and a phenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1775538-61-8 |
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The triazole moiety is known to inhibit ergosterol biosynthesis in fungi, which is crucial for the integrity of fungal cell membranes . In vitro studies have shown that derivatives similar to the compound possess antibacterial activity against various strains such as E. coli and S. aureus, often outperforming standard antibiotics like amoxicillin .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer). For instance, IC50 values for related compounds ranged from 13.67 to 18.62 µM , indicating substantial activity against these cell lines . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Triazole derivatives have also been reported to exhibit anti-inflammatory activities. The compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . This property makes them potential candidates for treating inflammatory diseases.
The biological mechanisms underlying the activities of triazole derivatives include:
- Inhibition of Ergosterol Biosynthesis : Disruption of fungal cell membrane integrity.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : Inhibiting enzymes involved in inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against Candida albicans. The results indicated that certain compounds exhibited higher antifungal activity compared to fluconazole, suggesting that modifications to the triazole structure can enhance efficacy .
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of triazole derivatives, compounds were synthesized and tested against multiple cancer cell lines. Several analogs showed promising results with IC50 values significantly lower than those observed for conventional chemotherapeutics .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one?
Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives and triazole precursors. Key steps include:
- Coupling reactions : Use of 2-ethoxybenzoyl chloride with a piperidine intermediate under basic conditions (e.g., cesium carbonate in DMF or ethanol) to form the 2-ethoxybenzoyl-piperidine moiety .
- Triazole ring formation : Cyclization of hydrazine derivatives with carbonyl compounds, often requiring reflux in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product. Analytical validation via NMR (¹H/¹³C) and HPLC ensures structural fidelity and purity >95% .
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Answer:
Structural elucidation relies on:
- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, ethoxy group at δ 1.3–1.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and triazolone carbons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 435.2) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the triazolone-piperidine conformation .
Advanced: How can contradictory biological activity data between in vitro and in vivo studies be resolved?
Answer:
Discrepancies often arise from:
- Metabolic instability : Assess metabolic pathways using liver microsome assays (e.g., rat/human CYP450 isoforms) to identify rapid degradation .
- Solubility limitations : Measure logP (e.g., via potentiometric titration in non-aqueous solvents like isopropyl alcohol) to optimize formulation (e.g., PEG-based carriers) .
- Target engagement : Use biophysical methods (SPR, ITC) to confirm binding affinity to the intended target (e.g., enzymes/receptors) .
Advanced: What strategies are effective for optimizing the compound’s pharmacokinetic profile?
Answer:
- Bioisosteric replacement : Substitute the ethoxy group with metabolically stable moieties (e.g., trifluoromethoxy) to reduce hepatic clearance .
- Prodrug design : Introduce esterase-sensitive groups (e.g., acetyl) to enhance oral bioavailability .
- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) identified through phase solubility studies .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
Initial screens suggest:
- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans .
- Enzyme inhibition : Moderate inhibition (IC₅₀ ~10 µM) of cyclooxygenase-2 (COX-2) in LPS-induced inflammation models .
- Cytotoxicity : Selective activity (CC₅₀ >50 µM in normal cells vs. CC₅₀ ~20 µM in HeLa) .
Advanced: How can computational modeling guide the rational design of analogs?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses with targets (e.g., COX-2 active site) and prioritize substituents improving ΔG values .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design electron-withdrawing groups at the phenyl ring .
- MD simulations : Assess conformational stability of the triazolone ring under physiological conditions (e.g., 310 K, 1 atm) .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Intermediate purification : Replace column chromatography with solvent extraction (e.g., ethyl acetate/water) to reduce costs .
- Catalyst efficiency : Optimize cesium carbonate loading (typically 1.5–2 eq.) to minimize side reactions (e.g., over-acylation) .
- Reaction monitoring : Implement inline FTIR to track triazole ring formation and minimize byproducts .
Advanced: How can mechanistic studies clarify the compound’s mode of action?
Answer:
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., COX-2) to distinguish reversible vs. covalent binding .
- Gene expression profiling : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
- Isotope labeling : Use ¹⁴C-labeled compound in ADME studies to track metabolite formation .
Basic: What safety and handling precautions are recommended for this compound?
Answer:
- Toxicity : LD₅₀ >500 mg/kg (oral, rat); handle with nitrile gloves and PPE in a fume hood .
- Storage : Stable at –20°C under argon; avoid exposure to light/moisture to prevent decomposition .
Advanced: How do structural modifications at the piperidine ring affect bioactivity?
Answer:
- Substitution at C4 : Bulky groups (e.g., isopropyl) enhance target selectivity but reduce solubility. Introduce polar groups (e.g., hydroxyl) to balance lipophilicity .
- Ring saturation : Dihydro-piperidine analogs show improved metabolic stability (t₁/₂ increased from 2.1 to 6.8 h in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
